molecular formula C14H8N4O4S B5805407 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde

3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde

Cat. No.: B5805407
M. Wt: 328.30 g/mol
InChI Key: ZPRMOLXRUPFCDN-UHFFFAOYSA-N
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Description

3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde is a complex organic compound that features a nitro group, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde typically involves multiple steps. One common method involves the reaction of 3-nitrobenzaldehyde with 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require the presence of a base like triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other nitrobenzaldehyde derivatives and oxadiazole-containing molecules. Compared to these, 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties . Some similar compounds include:

Properties

IUPAC Name

3-nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O4S/c19-8-9-1-2-12(11(7-9)18(20)21)23-14-17-16-13(22-14)10-3-5-15-6-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRMOLXRUPFCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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